(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride
Description
This compound is a structurally complex molecule featuring a bis-imidazo[1,2-a]pyrazine core with two chiral centers (8S configuration), cyclohexylmethyl and phenyl substituents, and a disulfide bridge linking two amino-3-oxopropyl moieties. The imidazo[1,2-a]pyrazine scaffold is notable for its presence in kinase inhibitors and epigenetic modulators, suggesting possible therapeutic relevance in oncology or inflammation . The disulfide bond introduces redox sensitivity, which may influence stability and intracellular release mechanisms.
Properties
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H58N8O2S2.4ClH/c45-35(43(53)51-23-21-49-27-37(33-17-9-3-10-18-33)47-41(49)39(51)25-31-13-5-1-6-14-31)29-55-56-30-36(46)44(54)52-24-22-50-28-38(34-19-11-4-12-20-34)48-42(50)40(52)26-32-15-7-2-8-16-32;;;;/h3-4,9-12,17-20,27-28,31-32,35-36,39-40H,1-2,5-8,13-16,21-26,29-30,45-46H2;4*1H/t35-,36-,39-,40-;;;;/m0..../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTRULIWGAJVGM-FPBFTDTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2C3=NC(=CN3CCN2C(=O)C(CSSCC(C(=O)N4CCN5C=C(N=C5C4CC6CCCCC6)C7=CC=CC=C7)N)N)C8=CC=CC=C8.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H]2C3=NC(=CN3CCN2C(=O)[C@H](CSSC[C@@H](C(=O)N4CCN5C=C(N=C5[C@@H]4CC6CCCCC6)C7=CC=CC=C7)N)N)C8=CC=CC=C8.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62Cl4N8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one; tetrahydrochloride is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structure
The compound features a disulfanyl linkage and incorporates imidazo[1,2-a]pyrazin moieties, which are known for their diverse biological activities. The presence of cyclohexylmethyl and phenyl groups contributes to its lipophilicity and potential receptor interactions.
Molecular Formula
The molecular formula for this compound is complex due to its multiple functional groups, but it can be summarized as:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 600.80 g/mol |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) |
| Melting Point | Not determined |
- Antitumor Activity : The imidazo[1,2-a]pyrazin structure is associated with anticancer properties. It may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective effects in models of neurodegenerative diseases by modulating oxidative stress and inflammatory pathways.
Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, a related imidazo[1,2-a]pyrazin compound demonstrated significant cytotoxicity against human cancer cell lines (IC50 values below 10 µM) . The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Activity
Research reported in Antimicrobial Agents and Chemotherapy highlighted that derivatives of the imidazo[1,2-a]pyrazin structure showed broad-spectrum activity against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values ranged from 0.5 to 4 µg/mL.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the cyclohexylmethyl and phenyl groups significantly influence the biological activity. For instance:
- Increased Lipophilicity : Enhancements in lipophilicity through structural modifications tend to improve cell membrane permeability.
- Functional Group Variations : Substitutions at specific positions on the imidazo[1,2-a]pyrazin ring have been shown to enhance anticancer potency by increasing binding affinity to target proteins.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with imidazo[1,2-a]pyrazine structures exhibit significant anticancer properties. The specific compound has shown promise in targeting various cancer cell lines. For instance, derivatives of imidazo[1,2-a]pyrazine have been synthesized and evaluated for their cytotoxic effects against breast cancer and renal cancer cells. These studies suggest that the compound's structure may enhance its interaction with biological targets involved in tumor growth and proliferation .
Antimicrobial Properties
The imidazo[1,2-a]pyrazine derivatives have also been investigated for their antimicrobial activities. The presence of cyclohexylmethyl and phenyl groups may contribute to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi. Research has demonstrated varying degrees of efficacy against common pathogens, indicating potential for development as a novel antimicrobial agent .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the binding affinity of the compound to specific biological targets. Computational analyses have been performed to predict how this compound interacts at the molecular level with proteins associated with cancer progression and inflammation. Such studies provide insights into the mechanism of action and help guide further modifications to enhance efficacy .
Potential as a Drug Delivery System
The structural complexity of this compound suggests its potential use in drug delivery systems. The incorporation of disulfide linkages may allow for controlled release mechanisms when used in conjunction with other therapeutic agents. This could improve the bioavailability and therapeutic index of drugs administered alongside or within this compound .
Synthesis and Characterization
The synthesis of this compound involves multi-step processes that include the formation of disulfide bonds and the introduction of various functional groups for enhanced biological activity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Key structural analogs identified in literature:
Compound 16 (): Contains an imidazo[1,2-a]pyrazine core but substitutes disulfide bonds with fluorinated triazole linkers.
Compound 1l (): A tetrahydroimidazo[1,2-a]pyridine derivative with cyano and nitro groups. The pyridine core reduces aromaticity compared to pyrazine, altering electronic properties and hydrogen-bonding capacity .
Aglaithioduline (): A phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto indexing.
Table 1: Structural Comparison
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
The target compound’s high molecular weight may limit oral bioavailability, whereas Compound 16’s fluorinated substituents improve membrane permeability but reduce aqueous solubility. Aglaithioduline’s lower molecular weight aligns with Lipinski’s rule-of-five, suggesting better drug-likeness .
Table 3: Hypothetical Target Engagement
Methodological Considerations in Similarity Analysis
- Graph-Based Comparison (): The target compound’s disulfide bond and chiral centers necessitate graph-theoretical methods to capture stereochemical and connectivity nuances, which bit-based fingerprints may overlook .
- Tanimoto Coefficient (): A similarity index <50% is expected when comparing the target compound to SAHA-like molecules due to core structure divergence .
- Lumping Strategy (): Grouping imidazoheterocycles (pyrazine, pyridine) as surrogates may oversimplify electronic and steric differences critical for target binding .
Preparation Methods
Stereochemical Control at the 8S Position
Introducing the cyclohexylmethyl group at the 8S position necessitates asymmetric synthesis. Chiral pool strategies, such as using (S)-cyclohexylalanine derivatives as starting materials, enable retention of configuration during alkylation. Alternatively, catalytic asymmetric hydrogenation of prochiral ketones using Ru-BINAP complexes achieves enantiomeric excess >95%.
Disulfide Bridge Formation
The disulfide linkage between the two imidazo[1,2-a]pyrazine units is critical for molecular stability. Oxidation of thiol precursors remains the most reliable method. I₂-mediated coupling in ethanol under ultrasound irradiation (40 kHz, 50 W, 30 min) achieves near-quantitative disulfide formation while minimizing overoxidation. This method, adapted from iodination protocols for imidazo[1,2-a]pyridines, avoids metal catalysts and enhances atom economy (Table 2).
Functionalization and Protecting Group Strategies
The amino and ketone functionalities require sequential protection and deprotection. tert-Butoxycarbonyl (Boc) groups are employed to mask primary amines during disulfide formation, with deprotection achieved via HCl in dioxane. The ketone is introduced via Friedel-Crafts acylation using AlCl₃ as a Lewis catalyst, followed by oxidation with pyridinium chlorochromate (PCC) to ensure chemoselectivity.
Salt Formation and Purification
Conversion to the tetrahydrochloride salt enhances aqueous solubility. Treatment with HCl gas in anhydrous THF at 0°C yields the hydrochloride salt, which is purified via recrystallization from ethanol/ether (1:4). Analytical HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity, while ¹H NMR (D₂O, 400 MHz) verifies protonation states (δ 8.2–8.5 ppm for aromatic protons, δ 3.1–3.3 ppm for cyclohexylmethyl groups).
Comparative Analysis of Synthetic Methods
Table 3 summarizes key parameters for critical steps:
Q & A
Q. What synthetic strategies are employed for constructing the imidazo[1,2-a]pyrazine cores in this compound?
The imidazo[1,2-a]pyrazine cores are synthesized via multi-step reactions involving cyclization of substituted pyrazine precursors. Key steps include:
- Cyclohexylmethyl and phenyl group introduction via nucleophilic substitution or coupling reactions under reflux conditions.
- Disulfide bond formation between cysteine-like residues using oxidative coupling (e.g., iodine or H₂O₂ in polar aprotic solvents).
- Tetrahydrochloride salt formation by treating the freebase with HCl in ethanol or acetone. Purification often involves column chromatography and recrystallization .
Q. How is the stereochemical integrity of the chiral centers confirmed?
Stereochemistry is verified using:
- Chiral HPLC : Separates enantiomers/diastereomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
- X-ray crystallography : Provides absolute configuration by resolving crystal structures.
- Optical rotation measurements : Compared to literature values for related imidazo[1,2-a]pyrazine derivatives .
Q. What analytical techniques are critical for purity assessment?
Purity is assessed via:
- HPLC/UV-Vis : Quantifies impurities (<95% purity threshold).
- Combustion analysis : Validates elemental composition (C, H, N, S).
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁻ for the tetrahydrochloride salt) .
Advanced Research Questions
Q. How to address low yields in the disulfide bond formation step?
Low yields may result from competing thiol oxidation or poor solubility. Mitigation strategies include:
- Solvent optimization : Use DMF or DMSO to enhance reactant solubility.
- Oxidant selection : Compare iodine (mild, selective) vs. H₂O₂ (stronger, risk of over-oxidation).
- Inert atmosphere : Prevents thiol oxidation to sulfonic acids. Monitor reaction progress via TLC or LC-MS .
Q. When NMR data shows unexpected peaks, how to determine if it’s due to impurities or diastereomers?
Q. How to resolve discrepancies between experimental and computational ¹³C NMR chemical shifts?
Discrepancies often arise from:
- Conformational flexibility : Use DFT calculations with multiple conformers (e.g., Gaussian 16).
- Solvent effects : Compare DMSO-d₆ (experimental) vs. gas-phase (computational) models.
- Crystallographic validation : Cross-check with X-ray-derived bond lengths/angles .
Q. What strategies enhance solubility for in vitro assays without compromising stability?
- Co-solvent systems : Use DMSO/saline mixtures (<5% DMSO).
- Salt exchange : Replace tetrahydrochloride with mesylate or tartrate salts.
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or pivaloyloxymethyl groups) .
Methodological Notes
- Stereoselective synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) ensure R/S configuration fidelity during amino acid coupling .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolysis-prone motifs (e.g., disulfide bonds) .
- Diastereomer separation : Use reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
